molecular formula C12H11NO5 B2663195 [5-(4-Methoxy-3-nitrophenyl)furan-2-yl]methanol CAS No. 701219-05-8

[5-(4-Methoxy-3-nitrophenyl)furan-2-yl]methanol

Cat. No.: B2663195
CAS No.: 701219-05-8
M. Wt: 249.222
InChI Key: YEJIHWDJMJROGQ-UHFFFAOYSA-N
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Description

[5-(4-Methoxy-3-nitrophenyl)furan-2-yl]methanol: is an organic compound with the molecular formula C12H11NO5 It is characterized by a furan ring substituted with a methanol group and a nitrophenyl group that has a methoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(4-Methoxy-3-nitrophenyl)furan-2-yl]methanol typically involves the reaction of 4-methoxy-3-nitrobenzaldehyde with furan-2-carbaldehyde in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium borohydride for the reduction step .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methanol group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.

Major Products Formed:

    Oxidation: [5-(4-Methoxy-3-nitrophenyl)furan-2-yl]carboxylic acid.

    Reduction: [5-(4-Methoxy-3-aminophenyl)furan-2-yl]methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a building block in organic synthesis.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine:

  • Potential applications in drug development due to its unique structure and reactivity.

Industry:

  • Could be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of [5-(4-Methoxy-3-nitrophenyl)furan-2-yl]methanol is not well-documented. its biological effects are likely mediated through interactions with cellular proteins and enzymes. The nitro group can undergo reduction to form reactive intermediates that may interact with biological targets, while the furan ring and methoxy group can contribute to its binding affinity and specificity.

Comparison with Similar Compounds

    [5-(4-Methoxyphenyl)furan-2-yl]methanol: Lacks the nitro group, which may result in different reactivity and biological activity.

    [5-(4-Nitrophenyl)furan-2-yl]methanol: Lacks the methoxy group, which can affect its solubility and interaction with biological targets.

    [5-(4-Methoxy-3-nitrophenyl)thiophene-2-yl]methanol: Similar structure but with a thiophene ring instead of a furan ring, which can influence its chemical properties and reactivity.

Uniqueness: The presence of both the methoxy and nitro groups on the phenyl ring, along with the furan ring, makes [5-(4-Methoxy-3-nitrophenyl)furan-2-yl]methanol unique. This combination of functional groups can result in distinct chemical reactivity and potential biological activities compared to similar compounds.

Properties

IUPAC Name

[5-(4-methoxy-3-nitrophenyl)furan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c1-17-12-4-2-8(6-10(12)13(15)16)11-5-3-9(7-14)18-11/h2-6,14H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJIHWDJMJROGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(O2)CO)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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